3-(4-Fluorophenyl)-2-methylthiophene
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Overview
Description
3-(4-Fluorophenyl)-2-methylthiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a thiophene ring substituted with a 4-fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-methylthiophene typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-methylthiophene.
Grignard Reaction: 4-fluorobenzaldehyde is reacted with a Grignard reagent derived from 2-methylthiophene to form the corresponding alcohol.
Cyclization: The intermediate alcohol undergoes cyclization to form the thiophene ring with the 4-fluorophenyl group attached.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-methylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated thiophenes.
Scientific Research Applications
3-(4-Fluorophenyl)-2-methylthiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-methylthiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-methylthiophene
- 3-(4-Bromophenyl)-2-methylthiophene
- 3-(4-Methylphenyl)-2-methylthiophene
Uniqueness
3-(4-Fluorophenyl)-2-methylthiophene is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chlorinated, brominated, or methylated analogs.
Properties
Molecular Formula |
C11H9FS |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-methylthiophene |
InChI |
InChI=1S/C11H9FS/c1-8-11(6-7-13-8)9-2-4-10(12)5-3-9/h2-7H,1H3 |
InChI Key |
RLSBJJXBAWZPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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